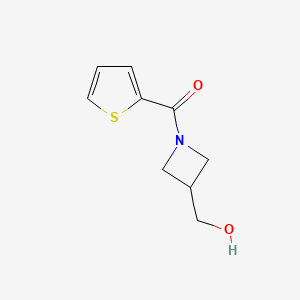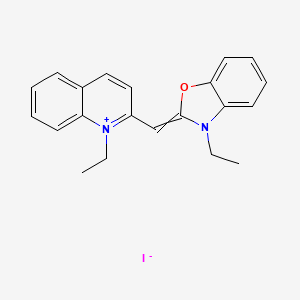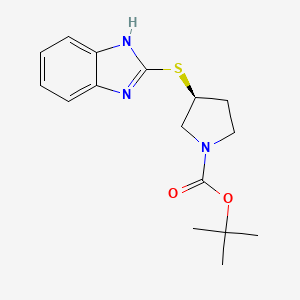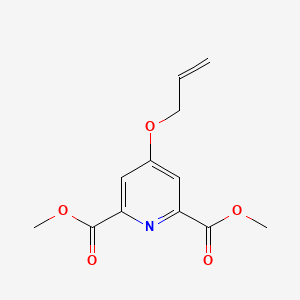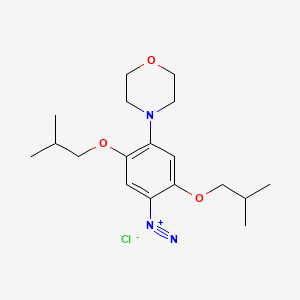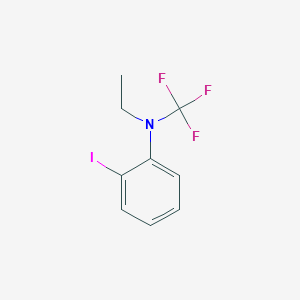
N-ethyl-2-iodo-N-(trifluoromethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-2-iodo-N-(trifluoromethyl)aniline is an organic compound characterized by the presence of an ethyl group, an iodine atom, and a trifluoromethyl group attached to an aniline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-iodo-N-(trifluoromethyl)aniline typically involves the reaction of 2-iodoaniline with ethyl iodide and trifluoromethylating agents. One common method is the copper-mediated three-component reaction, where o-iodoanilines, anilines, and ethyl trifluoropyruvate are reacted to form the desired product . The reaction conditions often include the use of a copper catalyst and specific temperature and solvent conditions to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for efficiency, cost-effectiveness, and safety, ensuring that the compound is produced in high yields with minimal impurities.
Analyse Des Réactions Chimiques
Types of Reactions
N-ethyl-2-iodo-N-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and iodine atoms.
Condensation Reactions: It can participate in condensation reactions with aldehydes and ketones to form Schiff bases.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. Reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while condensation reactions can yield imines and Schiff bases .
Applications De Recherche Scientifique
N-ethyl-2-iodo-N-(trifluoromethyl)aniline has several scientific research applications:
Mécanisme D'action
The mechanism of action of N-ethyl-2-iodo-N-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. For instance, in coupling reactions, the compound undergoes oxidative addition, transmetalation, and reductive elimination steps facilitated by metal catalysts . These steps enable the formation of new carbon-carbon bonds, making it a valuable intermediate in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-iodoaniline: Shares the iodine substitution but lacks the ethyl and trifluoromethyl groups.
N-ethyl-2-nitro-4-trifluoromethylaniline: Contains a nitro group instead of an iodine atom.
6-iodo-2-(trifluoromethyl)-4(3H)-quinazolinone: Features a quinazolinone ring structure with similar substituents.
Uniqueness
The trifluoromethyl group, in particular, enhances its stability and biological activity, making it a valuable compound in various research and industrial contexts .
Propriétés
Formule moléculaire |
C9H9F3IN |
|---|---|
Poids moléculaire |
315.07 g/mol |
Nom IUPAC |
N-ethyl-2-iodo-N-(trifluoromethyl)aniline |
InChI |
InChI=1S/C9H9F3IN/c1-2-14(9(10,11)12)8-6-4-3-5-7(8)13/h3-6H,2H2,1H3 |
Clé InChI |
JIGSXXPGIHIUBH-UHFFFAOYSA-N |
SMILES canonique |
CCN(C1=CC=CC=C1I)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


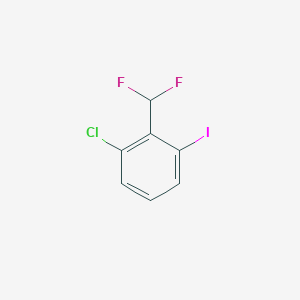
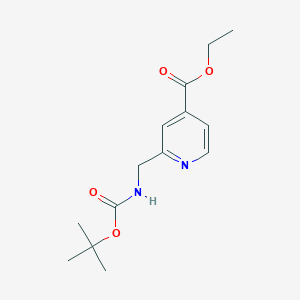
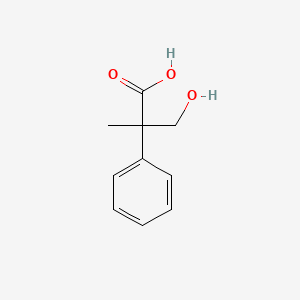
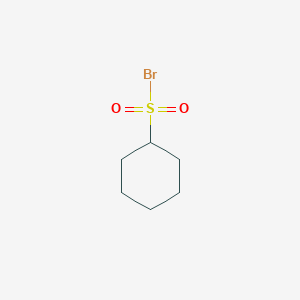
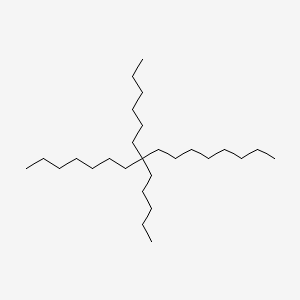
![(2-Isopropyl-2-azaspiro[4.5]decan-8-yl)methanethiol](/img/structure/B13968314.png)
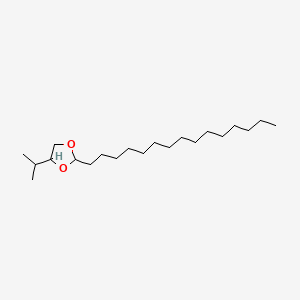
![3-(Benzo[d][1,3]dioxol-5-yl)-3-(cyclopropylamino)propan-1-ol](/img/structure/B13968328.png)

